First-in-Class XPO1 PROTAC Degrader Validation
PROTAC XPO1 degrader-1 (compound 2c), synthesized directly from E3 Ligase Ligand-linker Conjugate 156, effectively degrades XPO1 protein in MV4-11 AML cells with a DC₅₀ of 23.67 nM [1]. In contrast, the clinically approved XPO1 inhibitor selinexor (KPT-330) functions via occupancy-driven inhibition rather than degradation and exhibits a median relative IC₅₀ of 123 nM across a panel of cell lines, with values ranging from 13 nM to >10 μM depending on cellular context [2]. The PROTAC degrader achieves complete target elimination through ubiquitin-proteasome system engagement, whereas selinexor merely blocks nuclear export function while leaving XPO1 protein intact [1].
| Evidence Dimension | XPO1 degradation potency (DC₅₀) vs. inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ = 23.67 nM (PROTAC XPO1 degrader-1 derived from Conjugate 156) |
| Comparator Or Baseline | Selinexor: median IC₅₀ = 123 nM (range 13 nM to >10 μM across multiple cell lines) |
| Quantified Difference | Degrader DC₅₀ is 5.2-fold more potent than selinexor median IC₅₀; mechanistic advantage of degradation over inhibition |
| Conditions | MV4-11 AML cells (degrader); pediatric solid tumor and ALL xenograft panel (selinexor) |
Why This Matters
For procurement decisions, this demonstrates that Conjugate 156 enables PROTACs with sub-25 nM degradation potency—a mechanistic class distinct from occupancy-based inhibitors—supporting selection for degradation-dependent experimental workflows.
- [1] Chen G, et al. Discovery of novel XPO1 PROTAC degraders for the treatment of acute myeloid leukemia. Eur J Med Chem. 2025;283:117182. View Source
- [2] Houghton PJ, et al. Pharmacodynamic and genomic markers associated with response to the XPO1/CRM1 inhibitor selinexor (KPT-330): A report from the pediatric preclinical testing program. Pediatr Blood Cancer. 2016;63(6):974-981. View Source
